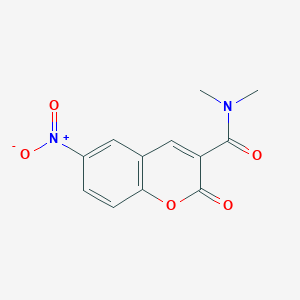

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

N,N-Dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro group at position 6 of the chromene ring and an N,N-dimethyl carboxamide moiety at position 3. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound arises from the electron-withdrawing nitro group and the tertiary amide functionality, which influence its physicochemical behavior and interaction with biological targets.

Propriétés

IUPAC Name |

N,N-dimethyl-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-13(2)11(15)9-6-7-5-8(14(17)18)3-4-10(7)19-12(9)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBLEPFZGOZNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Reduction: Formation of N,N-dimethyl-6-amino-2-oxo-2H-chromene-3-carboxamide.

Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Hydrolysis: Formation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid.

Applications De Recherche Scientifique

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Coumarin Carboxamides

Activité Biologique

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide features a chromene core with a nitro group and a dimethylamino substituent, which contribute to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which can modify its biological activity.

The biological activity of N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can be bioreduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors involved in critical cellular processes, thereby exerting its biological effects.

Antimicrobial Activity

Research has indicated that N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest. The compound's ability to target specific signaling pathways associated with cancer progression enhances its appeal as a lead compound in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition (MIC: 0.5 μg/mL) | |

| Anticancer | Various cancer cell lines | Induction of apoptosis; cell cycle arrest | |

| Enzyme Inhibition | Pancreatic lipase | Inhibition observed; potential obesity treatment |

Detailed Research Findings

- Antimicrobial Studies : In vitro assays demonstrated that N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Anticancer Research : A study conducted on various cancer cell lines revealed that treatment with N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide resulted in a dose-dependent decrease in cell viability. The compound was shown to activate caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been explored as a pancreatic lipase inhibitor, which could be beneficial in managing obesity by reducing fat absorption from the diet. This effect was attributed to the compound's ability to bind effectively at the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.